molecular formula C17H17FO B1327657 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone CAS No. 898768-40-6

3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone

Cat. No. B1327657
M. Wt: 256.31 g/mol
InChI Key: WIKVQROEDJKGAI-UHFFFAOYSA-N
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Description

The compound of interest, 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone, is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied. For instance, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride involves a brominated fluorophenyl precursor, which shares the fluorophenyl group with our compound of interest . Additionally, the synthesis of asymmetric compounds with fluorine substituents on the phenyl ring has been reported, which is relevant to the molecular structure analysis of the target compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including bromination, amination, and cyclization. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride starts with 2-bromo-1-(2-fluorophenyl)-1-propanone, followed by amination and cyclization in a nonproton polar solvent, and finally acidification . This method could potentially be adapted for the synthesis of 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with fluorophenyl groups has been determined using techniques such as single-crystal X-ray analysis. For instance, the crystal structure of enantiopure compounds with a 3-fluorophenyl group has been measured, providing insight into the spatial arrangement of such molecules . This information is crucial for understanding the stereochemistry and potential reactivity of 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone.

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds can be influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. Although the provided papers do not directly address the reactivity of 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone, they do discuss the synthesis and reactivity of other fluorinated compounds, such as 3-fluoro-4-hexylthiophene, which could serve as a basis for predicting the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone have been determined, including log K(ow), water solubility, vapor pressure, and Henry's Law constant . These properties are essential for predicting the behavior of the compound in various environments, such as aquatic ecosystems. The presence of the fluorine atom and the specific substituents on the phenyl ring can significantly influence these properties.

Scientific Research Applications

1. Nuclear Magnetic Resonance (NMR) Studies

Bicyclic thiophene derivatives, including compounds like 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone, have been studied for their interesting NMR characteristics. Hirohashi, Inaba, and Yamamoto (1975, 1976) observed spin couplings over seven bonds in these compounds, attributable to a through-space mechanism, which is significant in the analysis of molecular structures and interactions in chemistry (Hirohashi, Inaba, & Yamamoto, 1975), (Hirohashi, Inaba, & Yamamoto, 1976).

2. Synthesis and Characterization of Derivatives

Pimenova et al. (2003) synthesized 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a derivative of similar compounds. This study provides insights into the chemical reactions and potential applications of such fluorine-substituted compounds in various fields including material science and pharmaceuticals (Pimenova et al., 2003).

3. Optoelectronic Properties

Liu, Pu, and Liu (2009) explored the synthesis of unsymmetrical diarylethene compounds bearing a fluorine atom, which includes derivatives similar to 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone. Their research illuminates the impact of the fluorine atom on optoelectronic properties, essential for applications in photochromism, fluorescence, and electrochemical properties (Liu, Pu, & Liu, 2009).

4. Crystal Structure Analysis

Nagaraju et al. (2018) conducted crystal structure analysis of compounds with thiophene, a structural component similar to 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone. Their study provides valuable information on the molecular arrangement and potential applications in material science and pharmacology (Nagaraju et al., 2018).

5. Photochemical Properties

El-Daly et al. (2011) investigated the photochemical properties of a compound structurally related to 3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone. Their study highlights the importance of such compounds in the field of photochemistry, particularly in understanding the effect of medium acidity on photoreactivity and potential applications in laser technology (El-Daly et al., 2011).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-9-13(2)11-15(10-12)17(19)8-5-14-3-6-16(18)7-4-14/h3-4,6-7,9-11H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKVQROEDJKGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644583
Record name 1-(3,5-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dimethyl-3-(4-fluorophenyl)propiophenone

CAS RN

898768-40-6
Record name 1-Propanone, 1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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